diethyl (4-amino-1H-indol-6-yl)phosphonate

Description

Historical Context and Discovery

The development of diethyl (4-amino-1H-indol-6-yl)phosphonate can be traced through the historical evolution of both indole chemistry and organophosphorus compound synthesis. The indole ring system has captured the attention of organic chemists since its first isolation by Adolf Baeyer in 1866 during his studies on indigo degradation. The systematic synthesis of indole derivatives gained significant momentum with the introduction of various synthetic methodologies, culminating in the development of the Leimgruber-Batcho indole synthesis in 1971.

The Leimgruber-Batcho indole synthesis represents a pivotal advancement in indole chemistry, providing a convenient methodology for preparing indole derivatives from readily available ortho-nitrotoluenes. This synthetic approach involves the formation of an enamine intermediate using N,N-dimethylformamide dimethyl acetal, followed by reductive cyclization to yield the desired indole products. The reaction has become particularly valuable in pharmaceutical applications due to its ability to proceed under mild conditions with high chemical yields.

Parallel to the development of indole synthesis, the field of organophosphorus chemistry experienced significant growth, particularly in the area of α-aminophosphonates. These compounds have emerged as important structural motifs due to their unique biological activities and synthetic versatility. The synthesis of α-aminophosphonates typically employs methodologies such as the Kabachnik-Fields reaction and the aza-Pudovik reaction, which allow for the incorporation of phosphonate functionalities into various molecular frameworks.

The specific synthesis of (4-amino-1H-indol-6-yl)phosphonic acid derivatives has been described as a convenient methodology that combines these established synthetic approaches. Research has demonstrated that the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the formation of respective enamines, which can be readily converted into indoles using the Batcho-Leimgruber synthetic protocol. The selective reduction of intermediate enamines allows for the specific preparation of both (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates.

Structural and Functional Significance

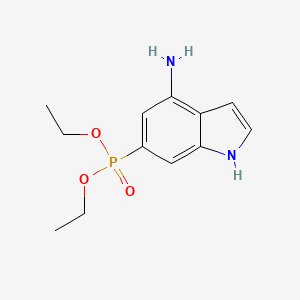

This compound exhibits a complex molecular architecture that combines two distinct pharmacophoric elements: the indole heterocycle and the phosphonate ester functionality. The compound possesses the molecular formula C₁₂H₁₇N₂O₃P with a molecular weight of 268.25 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, and it bears the International Chemical Identifier key YVPDAWQDHZOHEF-UHFFFAOYSA-N.

The structural framework of this compound features an indole ring system substituted at the 4-position with an amino group and at the 6-position with a diethyl phosphonate moiety. The indole core represents a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring, providing a planar, electron-rich heterocyclic system that is prevalent in many naturally occurring alkaloids and synthetic pharmaceuticals. The amino substitution at the 4-position introduces additional electronic and steric considerations that can significantly influence the compound's reactivity and biological activity.

The phosphonate ester functionality contributes unique properties to the molecular structure. Phosphonate groups are known for their ability to serve as phosphate mimics in biological systems while providing enhanced metabolic stability due to the carbon-phosphorus bond that cannot be easily hydrolyzed by phosphatases. The diethyl ester groups provide lipophilicity to the molecule, potentially enhancing cellular permeability compared to the corresponding phosphonic acid.

Table 1: Physical and Chemical Properties of this compound

The functional significance of this compound extends beyond its individual structural components to encompass the synergistic effects resulting from the combination of indole and phosphonate functionalities. α-Aminophosphonates, as a class of compounds, have demonstrated considerable biological activity, including antiviral, antibacterial, antifungal, antimicrobial, and antitumor properties. The incorporation of the indole moiety, which is present in numerous biologically active natural products and synthetic drugs, potentially enhances these activities through interactions with various biological targets.

Academic and Industrial Relevance

The academic and industrial significance of this compound stems from its potential applications across multiple research domains. In medicinal chemistry, compounds containing both indole and phosphonate functionalities represent promising candidates for drug development due to the established biological activities associated with each structural element.

The compound's relevance in academic research is evidenced by its availability through major chemical suppliers such as Sigma-Aldrich, where it is cataloged as a research chemical with high purity specifications. The fact that this compound is maintained in commercial inventories suggests ongoing research interest and potential applications in various scientific investigations.

α-Aminophosphonates have found particular utility in antiviral research, where they can serve as nucleotide analogs or enzyme inhibitors. The phosphonate moiety can mimic the phosphate group in natural nucleotides while providing enhanced stability against enzymatic degradation. This property makes such compounds valuable in the development of antiviral agents, particularly those targeting viral polymerases or other phosphate-utilizing enzymes.

In the field of synthetic organic chemistry, this compound serves as a versatile building block for the construction of more complex molecular architectures. The presence of multiple reactive sites, including the amino group and the indole nitrogen, provides opportunities for further functionalization through various synthetic transformations. Research has demonstrated the utility of similar compounds in the preparation of functionalized polymers and other advanced materials.

Table 2: Commercial Availability and Supplier Information

| Supplier | Product Code | Package Sizes | Purity | Reference |

|---|---|---|---|---|

| Sigma-Aldrich (AChemBlock) | ADVH9A986D03 | 250 mg | 95% | |

| Chemenu | CM333892 | 100 mg, 250 mg, 1 g | 95%+ | |

| Moldb | M216570 | 100 mg, 250 mg, 1 g | 97% |

The industrial relevance of this compound extends to its potential role as an intermediate in the synthesis of pharmaceutical agents or agrochemicals. The indole scaffold is present in numerous marketed drugs, including tryptophan-derived compounds, serotonin receptor modulators, and various alkaloid-based therapeutics. The incorporation of phosphonate functionality can provide metabolic advantages and unique mechanisms of action that differentiate such compounds from existing therapeutic agents.

Research into α-aminophosphonates has also revealed their utility in the development of novel materials with specific properties. The ability of phosphonate groups to coordinate with metal ions makes these compounds valuable in the creation of metal-organic frameworks, coordination polymers, and other advanced materials with tailored properties for applications in catalysis, separation science, and electronic materials.

Properties

IUPAC Name |

6-diethoxyphosphoryl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N2O3P/c1-3-16-18(15,17-4-2)9-7-11(13)10-5-6-14-12(10)8-9/h5-8,14H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPDAWQDHZOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC(=C2C=CNC2=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Batcho–Leimgruber-Based Synthesis of (4-amino-1H-indol-6-yl)phosphonate

A convenient and selective methodology was reported involving the synthesis of (4-amino-1H-indol-6-yl)phosphonate derivatives through the Batcho–Leimgruber protocol. The process includes:

- Starting from (4-methyl-3,5-dinitrophenyl)phosphonates.

- Reaction with dimethylformamide dimethyl acetal to form enamines.

- Reductive cyclization of these enamines using appropriate reducing agents to selectively yield either (4-nitro-1H-indol-6-yl)phosphonates or their amino derivatives after reduction of the nitro group.

This method allows control over the substitution pattern and provides access to the target amino phosphonate compound with good selectivity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Formation of enamines | (4-methyl-3,5-dinitrophenyl)phosphonates + DMF dimethyl acetal | Enamine intermediates |

| 2. Reductive cyclization | Choice of reducing agent (e.g., zinc dust) | Selective formation of 4-nitro or 4-amino indolyl phosphonates |

This approach was documented in a 2018 study emphasizing its convenience and selectivity for indole phosphonate derivatives.

Direct Phosphonylation via Lithiation of Indole Derivatives

Another approach involves the direct phosphonylation of lithiated indole intermediates:

- Indole or substituted indole is treated with a strong base (e.g., n-butyllithium) to generate the lithiated intermediate at the desired position.

- This intermediate is then reacted with diethyl chlorophosphite or diethyl phosphite derivatives to introduce the phosphonate group.

- Oxidative work-up (e.g., hydrogen peroxide) converts the phosphite to the phosphonate ester.

Key observations from a 2023 study include:

- Use of diethyl chlorophosphite gave better yields.

- Hydrolysis of the phosphonate esters to phosphonic acids under harsh acidic conditions led to decomposition; mild conditions were preferred.

- This method was extended to various heteroaromatic systems, indicating its versatility.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Lithiation | Indole + n-BuLi at low temperature (e.g., −70 °C) | Position-selective lithiation |

| Phosphonylation | Addition of diethyl chlorophosphite | Formation of diethyl indolyl phosphonate |

| Oxidation | H2O2 or similar oxidant | Conversion to phosphonate ester |

This method provides a direct route to diethyl (4-amino-1H-indol-6-yl)phosphonate via suitable substitution and lithiation strategies.

Reductive Cyclization and Reduction Methods

The transformation of nitro-substituted indolyl phosphonates to amino derivatives often requires reductive conditions:

- Activated zinc dust in refluxing solvent (e.g., dichloromethane or acetonitrile) under nitrogen atmosphere is used.

- The reaction typically proceeds over several hours (e.g., 3 h reflux).

- After work-up, the amino phosphonate is isolated and purified.

This reduction step is crucial to convert 4-nitro intermediates into the target 4-amino compounds, as demonstrated in synthetic sequences involving phosphonate-substituted indoles.

Summary Table of Preparation Methods

Research Findings and Notes

- The choice of reducing agent and conditions critically influences the selectivity and yield of amino phosphonate derivatives.

- Direct lithiation methods are sensitive to temperature and reagent addition order to avoid decomposition.

- Hydrolysis of phosphonate esters to acids often leads to decomposition; mild deprotection methods are preferred.

- Catalytic multicomponent reactions demonstrate potential for rapid synthesis but require adaptation for indole substrates.

Chemical Reactions Analysis

Diethyl (4-amino-1H-indol-6-yl)phosphonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diethyl (4-amino-1H-indol-6-yl)phosphonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of biological processes and pathways.

Industry: It can be used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of diethyl (4-amino-1H-indol-6-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

The 4-amino group in the target compound increases electron density at the indole ring, contrasting with the electron-withdrawing 4-nitro analogue, which may alter reactivity in further functionalization .

Synthetic Flexibility: Indole phosphonates are synthesized via reductive cyclization, whereas benzyl phosphonates (e.g., diethyl p-aminobenzylphosphonate) are often prepared through the Kabachnik–Fields reaction, a one-pot condensation of amines, aldehydes, and phosphites .

Key Observations:

The amino group in the target compound may enable interactions with biological targets akin to α-aminophosphonates, which are known enzyme inhibitors .

Functional Group Impact: Phosphonate vs. Phosphinate: Phosphonates (P=O) exhibit greater hydrolytic stability than phosphinates (P–O), enhancing their utility in drug design . Aromatic vs. Aliphatic Chains: Indole and quinoline cores offer rigid scaffolds for target binding, whereas aliphatic phosphonates (e.g., diethyl hydroxymethylphosphonate) are more flexible but less potent .

Physicochemical Properties

- Solubility: The diethyl phosphonate group improves aqueous solubility compared to non-phosphorylated indoles .

- Stability: The 4-amino group may reduce oxidative degradation compared to nitro-substituted analogs, which are prone to reduction in vivo .

Biological Activity

Diethyl (4-amino-1H-indol-6-yl)phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of phosphonates, characterized by the presence of a phosphonic acid derivative. Its structure includes an indole moiety, which is known for its biological significance. The synthesis typically involves the phosphonylation of indole derivatives, utilizing reagents such as diethyl chlorophosphite in a controlled reaction environment .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, potentially impacting pathways involved in cell signaling and metabolism. For instance, it may modulate protein kinase activity, which is crucial in cancer progression and other diseases .

- Receptor Binding : Research indicates that this compound exhibits binding affinity for serotonin receptors (5-HT2AR and 5-HT2BR), suggesting its role in neuropharmacology . This interaction could lead to applications in treating mood disorders or anxiety.

Antiviral Properties

Studies have highlighted the potential of phosphonates, including this compound, as antiviral agents. They have demonstrated efficacy against viruses such as HIV by inhibiting viral replication through interference with viral enzymes .

Anticancer Activity

The compound's ability to inhibit protein kinases positions it as a candidate for cancer therapy. By disrupting signaling pathways critical for tumor growth and survival, it could contribute to the development of novel anticancer agents .

Antioxidant Activity

Research has also explored the antioxidant properties of related phosphonates. Compounds with similar structures have shown significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

A summary of key studies demonstrates the biological activity of this compound:

Q & A

Q. What synthetic routes are commonly employed for the preparation of diethyl (4-amino-1H-indol-6-yl)phosphonate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the Kabachnick-Fields reaction, a one-pot three-component condensation of aldehydes, amines, and dialkyl phosphites . Key variables include solvent choice (e.g., dry toluene or acetonitrile), temperature (room temperature to reflux), and catalyst (e.g., Lewis acids like ZnCl₂). For example, moisture-sensitive intermediates may require inert atmospheres to prevent hydrolysis, as seen in the reaction of azidopyrazole with diethyl phosphonate . Purity is often assessed via ³¹P NMR, where chemical shifts between 15–25 ppm confirm phosphonate formation .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?

- ³¹P NMR : Provides direct evidence of phosphonate group formation, with coupling constants (e.g., ≈ 20–25 Hz) confirming connectivity .

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve molecular geometry and hydrogen-bonding patterns . For example, intermolecular N–H···O=P interactions stabilize crystal packing .

- 2D NMR (HSQC, HMBC) : Assigns indole and phosphonate proton-carbon correlations, distinguishing regioisomers .

Q. How can researchers optimize purification protocols for this compound?

Column chromatography (silica gel, eluting with ethyl acetate/hexane) is standard. Recrystallization from ethanol or methanol may improve purity, particularly for removing unreacted amine or phosphite precursors. Purity >95% is achievable, as validated by HPLC with UV detection at 254 nm .

Q. What are the primary stability considerations for this compound during storage?

The compound is sensitive to hydrolysis due to the P–O bond’s lability. Storage under anhydrous conditions (e.g., desiccator with P₂O₅) at –20°C in amber vials prevents degradation. Periodic ³¹P NMR monitoring is recommended to detect phosphoric acid byproducts .

Q. How does the electronic environment of the indole moiety influence the reactivity of the phosphonate group?

The electron-donating 4-amino group enhances the nucleophilicity of the indole’s C6 position, facilitating phosphorylation. Conversely, steric hindrance from the diethyl phosphonate group may limit further functionalization at this site. Computational studies (DFT) can model charge distribution to predict reactivity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data, such as disordered solvent molecules or multiple conformers?

Disorder in crystal structures can be addressed using SHELXL’s PART and SUMP instructions to refine occupancy ratios. For example, solvent molecules in large voids may require ISOR or DELU restraints to stabilize thermal parameters . Hydrogen-bonding networks should be validated against Etter’s graph-set analysis to ensure geometric plausibility .

Q. How can enantioselective synthesis of α-aminophosphonates like this compound be achieved?

Palladium-catalyzed asymmetric reactions using chiral ligands (e.g., BINAP) enable enantioselective synthesis. For instance, Yan et al. reported >90% ee for α-aminophosphonates via Pd-mediated coupling of indole derivatives with diethyl phosphite . Chiral HPLC (e.g., Chiralpak IA column) or Mosher’s ester analysis confirms enantiopurity .

Q. What experimental and computational methods are suitable for analyzing conflicting biological activity data across structural analogs?

- SAR studies : Compare IC₅₀ values against analogs with modified indole or phosphonate groups (e.g., pyrazole-bearing derivatives ).

- Molecular docking : Simulate binding to target enzymes (e.g., acetylcholinesterase) to identify critical H-bonding or steric interactions .

- Meta-analysis : Cross-reference bioactivity datasets from independent studies to distinguish assay-specific artifacts from true trends .

Q. How can researchers address low yields in scale-up syntheses of this compound?

Batch vs. flow chemistry comparisons are critical. For example, continuous flow systems improve heat/mass transfer for exothermic Kabachnick reactions. Alternatively, microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and enhances reproducibility . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps for optimization .

Q. What advanced techniques validate the compound’s role in supramolecular assemblies or metal-organic frameworks (MOFs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.